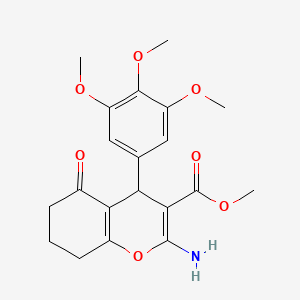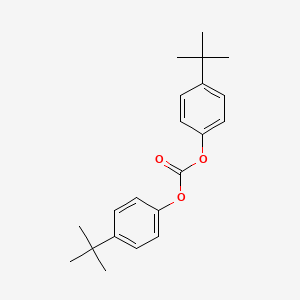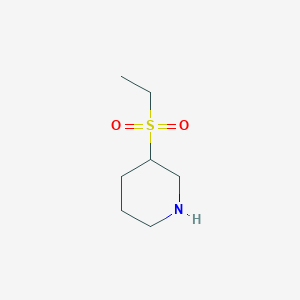![molecular formula C17H22N4O B12448905 2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile](/img/structure/B12448905.png)
2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile is a complex organic compound that features a piperazine ring substituted with a hydroxyethyl group, linked to an indole ring with a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group.
Indole Derivative Formation: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves coupling the hydroxyethyl piperazine with the indole derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in research involving receptor binding studies and enzyme inhibition assays.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile involves its interaction with specific molecular targets:
Receptor Binding: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It can inhibit specific enzymes, affecting biochemical pathways.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
2-{[4-(2-Hydroxyethyl)piperazin-1-YL]methyl}-1-methylindole-3-carbonitrile: Similar in structure but with different substituents on the piperazine ring.
4-(2-Hydroxyethyl)piperazin-1-yl]ethanesulfonic acid: A buffer substance with a similar piperazine ring but different functional groups.
2-(4-Methylpiperazin-1-yl)ethan-1-amine: Another piperazine derivative with different substituents.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C17H22N4O |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
2-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-methylindole-3-carbonitrile |
InChI |
InChI=1S/C17H22N4O/c1-19-16-5-3-2-4-14(16)15(12-18)17(19)13-21-8-6-20(7-9-21)10-11-22/h2-5,22H,6-11,13H2,1H3 |
Clave InChI |
CJBMJRZOKRFJSF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C(=C1CN3CCN(CC3)CCO)C#N |
Solubilidad |
>44.8 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-4-(2-methylthiophen-3-yl)-3-phenyl-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12448830.png)
![1-butyl-3,4-dimethyl-5-[(3-methylbutyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12448852.png)

![2-methoxy-3-methyl-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12448864.png)
![N-{[5-({2-[(4-bromo-3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B12448865.png)
![2,3-Dimethyl-5-(3,4,5-trimethoxyphenyl)-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448867.png)


![3-chloro-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12448875.png)



![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-butoxybenzamide](/img/structure/B12448892.png)
![((3aR,4R,6R,6aR)-6-(4,6-Bis(chlorodifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-2,2-dimethyltetrahydrofuro-[3,4-d][1,3]-dioxol-4-yl)methanol](/img/structure/B12448899.png)
